molecular formula C7H10N4 B15054532 N4-Cyclopropylpyrimidine-4,5-diamine

N4-Cyclopropylpyrimidine-4,5-diamine

Cat. No.: B15054532
M. Wt: 150.18 g/mol
InChI Key: IILBMASNFBVKTC-UHFFFAOYSA-N
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Description

N4-Cyclopropylpyrimidine-4,5-diamine is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyclopropyl group at the N4 position and amino groups at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Cyclopropylpyrimidine-4,5-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N4-Cyclopropylpyrimidine-4,5-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the amino groups, where reagents like alkyl halides can be used to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

N4-Cyclopropylpyrimidine-4,5-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N4-Cyclopropylpyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways they regulate. This inhibition can lead to the suppression of disease-related processes, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N4-cyclopropylpyrimidine-4,5-diamine
  • 2,4-Diamino-6-chloropyrimidine
  • 2,4-Diamino-5-phenyl-6-ethylpyrimidine

Uniqueness

N4-Cyclopropylpyrimidine-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group at the N4 position enhances its stability and reactivity compared to other pyrimidine derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

4-N-cyclopropylpyrimidine-4,5-diamine

InChI

InChI=1S/C7H10N4/c8-6-3-9-4-10-7(6)11-5-1-2-5/h3-5H,1-2,8H2,(H,9,10,11)

InChI Key

IILBMASNFBVKTC-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=NC=C2N

Origin of Product

United States

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